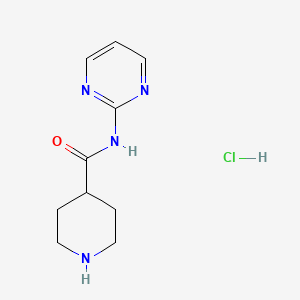
N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride, also known as PPCA hydrochloride, is a synthetic molecule that has been used in a variety of research applications. PPCA hydrochloride is a piperidine derivative that has a pyrimidine ring attached to it. It has been used in a variety of scientific studies, including drug discovery, synthesis, and pharmacology. PPCA hydrochloride has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride has been used in a variety of scientific research applications. It has been used in drug discovery and synthesis, as well as pharmacology. This compound hydrochloride has been found to have a wide range of biochemical and physiological effects, making it a useful tool for researching various diseases and medical conditions. It has also been used in the synthesis of other compounds, such as peptides, which can be used in drug development.
Wirkmechanismus
The exact mechanism of action of N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride is not completely understood. However, it is believed to act as an agonist at certain receptors, such as the serotonin 5-HT1A receptor. This receptor is involved in the regulation of a variety of physiological processes, such as mood, anxiety, and appetite. By acting as an agonist at this receptor, this compound hydrochloride has been found to have a wide range of effects on the body.
Biochemical and Physiological Effects
This compound hydrochloride has been found to have a wide range of biochemical and physiological effects. It has been found to have an anxiolytic effect, meaning that it can reduce anxiety. It has also been found to have an antidepressant effect, helping to alleviate symptoms of depression. In addition, this compound hydrochloride has been found to have an anti-inflammatory effect, meaning that it can reduce inflammation. Finally, this compound hydrochloride has been found to have an anticonvulsant effect, meaning that it can reduce the frequency and severity of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound hydrochloride is that it is a relatively stable compound, making it easy to store and handle in the laboratory. In addition, this compound hydrochloride is easy to synthesize and has a wide range of biochemical and physiological effects, making it a useful tool for research.
However, there are also some limitations to using this compound hydrochloride in laboratory experiments. One of the main limitations is that it is a synthetic compound, meaning that it is not naturally occurring and therefore not available in large quantities. In addition, this compound hydrochloride can be toxic at high concentrations, so it is important to use it in the correct concentrations in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride. One potential direction is the development of new drugs based on the compound. This compound hydrochloride has a wide range of biochemical and physiological effects, making it a potential candidate for drug development. In addition, this compound hydrochloride could be used to develop new synthetic methods, such as peptide synthesis, which could be used in drug development. Finally, this compound hydrochloride could be used to develop new laboratory techniques, such as high-throughput screening, which could be used to identify new drugs or compounds with potential therapeutic effects.
Synthesemethoden
N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride can be synthesized through a variety of methods, including the use of an amide coupling reaction. This reaction involves the reaction of an amine with an acid chloride, resulting in the formation of a piperidine derivative. This reaction is typically carried out in the presence of an acid catalyst and a base, such as pyridine. The reaction results in the formation of a piperidine derivative, which is then hydrolyzed to form this compound hydrochloride.
Eigenschaften
IUPAC Name |
N-pyrimidin-2-ylpiperidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.ClH/c15-9(8-2-6-11-7-3-8)14-10-12-4-1-5-13-10;/h1,4-5,8,11H,2-3,6-7H2,(H,12,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZUSHYWYKDQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=NC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6144611.png)
amine, oxalic acid](/img/structure/B6144613.png)


![tert-butyl N-[(oxolan-2-yl)methyl]-N-(piperidin-4-yl)carbamate](/img/structure/B6144627.png)

![tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate](/img/structure/B6144637.png)





![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)
